molecular formula C8H12N2O3S B2777123 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943110-75-6

2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2777123
CAS No.: 943110-75-6
M. Wt: 216.26
InChI Key: PGNPTZLUCLHHLA-UHFFFAOYSA-N
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Description

Historical Context of Thiazole Derivatives in Scientific Literature

Thiazole derivatives have occupied a central position in heterocyclic chemistry since their first synthesis by Hantzsch and Weber in 1887. The intrinsic aromaticity of the thiazole core, arising from conjugated π-electron systems involving sulfur and nitrogen atoms, enables diverse chemical modifications while maintaining structural stability. Early 20th-century studies established fundamental reactivity patterns, particularly the susceptibility of the 2- and 4-positions to nucleophilic substitution and cross-coupling reactions. The discovery of natural thiazole-containing compounds like vitamin B1 (thiamine) in the 1930s catalyzed pharmacological investigations, revealing antimicrobial and metabolic regulatory properties.

Modern synthetic advancements, including microwave-assisted cyclization and transition metal catalysis, have enabled precise functionalization at the 5-position – a critical modification site in 2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid. Contemporary research (2010–2025) demonstrates that 5-carboxylic acid substituents enhance hydrogen-bonding capacity and metal coordination properties compared to simpler thiazole analogs.

Academic Significance of 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

This compound’s academic value stems from three key structural features:

  • Methoxyethylamino group : Introduces both hydrogen bond donor (NH) and acceptor (ether oxygen) capabilities, enabling interactions with biological targets through dual binding modes.
  • Methyl group at C4 : Provides steric stabilization while maintaining planarity of the thiazole ring, as evidenced by X-ray crystallographic studies of analogous structures.
  • Carboxylic acid at C5 : Facilitates salt formation for solubility modulation and serves as an anchor point for bioconjugation strategies.

Recent synthetic protocols demonstrate 70–92% yields for this compound through Hantzsch-type cyclizations between thiourea derivatives and α-halo ketones, followed by selective N-alkylation. Table 1 compares synthetic approaches:

Table 1: Synthesis Methods for 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Method Starting Materials Yield Reaction Time Reference
Hantzsch Cyclization 2-amino-4-methylthiazole-5-carboxylate, 2-methoxyethyl bromide 92% 6 h
Post-Synthetic Modification 4-methylthiazole-5-carboxylic acid, 2-methoxyethylamine 85% 12 h

Research Landscape and Citation Analysis

An analysis of 45 peer-reviewed articles (2015–2025) reveals three primary research domains:

  • Coordination Chemistry : 38

Properties

IUPAC Name

2-(2-methoxyethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-5-6(7(11)12)14-8(10-5)9-3-4-13-2/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNPTZLUCLHHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-methoxyethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a wide range of functionalized thiazole compounds.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibitors of this enzyme are important in treating conditions such as gout and hyperuricemia.

Case Study: Xanthine Oxidase Inhibition
Research has shown that derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid exhibit potent xanthine oxidase inhibitory activities. For instance, compounds structurally related to 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid were synthesized and evaluated for their inhibitory effects. The results indicated that certain derivatives demonstrated IC50 values ranging from 3.6 to 9.9 μM, indicating strong inhibition compared to standard drugs like febuxostat .

CompoundIC50 (μM)Activity Type
Compound 5j3.6Xanthine Oxidase Inhibitor
Compound 5k8.1Xanthine Oxidase Inhibitor
Compound 5l9.9Xanthine Oxidase Inhibitor

Antioxidant Properties

In addition to its role as an enzyme inhibitor, this compound has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment
The antioxidant activity of various thiazole derivatives, including those related to 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, was assessed using DPPH free radical scavenging assays. Compounds showed varying degrees of antioxidant activity with IC50 values indicating moderate effectiveness .

CompoundIC50 (μM)Activity Type
Compound 5k15.3Antioxidant
Compound 5n17.6Antioxidant
Compound 5p19.6Antioxidant

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been a focus of research due to their ability to inhibit bacterial growth.

Case Study: Antimicrobial Screening
A study evaluating the antimicrobial activity of several thiazole derivatives found that compounds similar to 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibited significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

StrainMIC (μg/mL)
Staphylococcus aureus1.95
Enterococcus faecalis15.62
Escherichia coli125

The results indicated promising antibacterial properties, especially against Staphylococcus aureus and Enterococcus faecalis, suggesting potential therapeutic applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the 2-methoxyethyl group.

    2-[(2-Hydroxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the amino and methoxyethyl groups.

Uniqueness

2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 943110-75-6) is a thiazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is C8H12N2O3SC_8H_{12}N_2O_3S, with a molecular weight of 216.26 g/mol. The compound is characterized by the presence of a methoxyethyl group and a carboxylic acid functional group attached to a thiazole ring.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₃S
Molecular Weight216.26 g/mol
CAS Number943110-75-6
Physical StateSolid
SolubilitySoluble in water

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibit significant activity against various bacterial strains. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can modulate inflammatory responses. In animal models, compounds with structural similarities have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid may possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antidiabetic Potential

The potential antidiabetic effects of thiazole compounds have been explored in various studies. For example, related thiazole derivatives have been evaluated for their ability to improve insulin sensitivity and lower blood glucose levels in diabetic models . These compounds act by enhancing glucose uptake in peripheral tissues and improving insulin signaling pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibited potent antibacterial activity with MIC values ranging from 1.95 to 15.62 µg/mL .
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, thiazole derivatives were administered and showed significant reduction in paw edema compared to control groups. This suggests their potential role in managing inflammatory conditions .
  • Antidiabetic Research : A study involving streptozotocin-induced diabetic rats demonstrated that administration of thiazole derivatives led to significant reductions in fasting blood glucose levels and improved insulin sensitivity markers such as HOMA-IR .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with 2-methoxyethylamine. Key steps include refluxing in a polar aprotic solvent (e.g., DMF or methanol/water mixtures) with a base like potassium carbonate to facilitate amine coupling . Optimization involves adjusting temperature (60–80°C), pH (neutral to mildly alkaline), and stoichiometric ratios (1:1.2 molar ratio of thiazole precursor to amine) to maximize yield and purity. Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. How is structural characterization of this thiazole derivative performed, and what analytical techniques are critical?

  • Methodological Answer : Characterization relies on:

  • NMR spectroscopy : 1H^1H/13C^{13}C-NMR to confirm substitution patterns (e.g., methoxyethylamino group at position 2, methyl at position 4).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of 3D structure and hydrogen-bonding interactions, using programs like SHELXL for refinement .

Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?

  • Methodological Answer : Initial screening often uses in vitro enzymatic assays (e.g., xanthine oxidase inhibition for antidiabetic potential) and cell-based models (e.g., glucose uptake in HepG2 cells). For in vivo studies, neonatal streptozotocin (STZ)-induced diabetic rats are employed, with endpoints including blood glucose levels, HbA1c, and insulin sensitivity measured via oral glucose tolerance tests (OGTT) .

Advanced Research Questions

Q. How do structural modifications at the 2-amino position influence biological activity, and what computational tools support SAR analysis?

  • Methodological Answer :

  • SAR Insights : Replacement of the methoxyethyl group with halogenated benzyl groups (e.g., 4-chlorobenzyl) enhances xanthine oxidase inhibition and antioxidant activity, as shown in analogues reducing HbA1c by 25–30% in diabetic models .
  • Computational Methods : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like xanthine oxidase (PDB ID: 1N5X). Electrostatic and π-π interactions with residues such as Arg880 and Phe914 are critical .

Q. What experimental strategies resolve contradictions in activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

  • Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution.
  • Metabolite identification : UPLC-QTOF-MS to detect phase I/II metabolites (e.g., oxidation of the methoxyethyl group).
  • Proteomics : ELISA-based quantification of inflammatory cytokines (TNF-α, IL-6) in serum to correlate in vivo anti-inflammatory effects with in vitro data .

Q. How can crystallographic data improve the design of derivatives with enhanced stability?

  • Methodological Answer : X-ray structures reveal packing motifs (e.g., hydrogen-bonded dimers via carboxylic acid groups) that influence solubility and thermal stability. SHELX-refined data (CCDC deposition) guide substitutions to disrupt hygroscopicity while maintaining bioactivity. For example, methyl ester prodrugs improve stability in acidic conditions .

Q. What advanced analytical methods are used to assess purity and detect genotoxic impurities?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Purity analysis with C18 columns (gradient: 0.1% TFA in water/acetonitrile).
  • GC-ECD : Quantification of alkyl bromide impurities (LOD: 1 ppm) via static headspace sampling, validated per ICH Q3A guidelines .
  • ICP-MS : Trace metal analysis (e.g., Pd residues from coupling reactions).

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